2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese
Brand Name: Vulcanchem
CAS No.: 16351-10-3
VCID: VC0099216
InChI: InChI=1S/2C6H8O6.Mn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1
SMILES: C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Mn]
Molecular Formula: C12H14MnO12
Molecular Weight: 405.17 g/mol

2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese

CAS No.: 16351-10-3

Cat. No.: VC0099216

Molecular Formula: C12H14MnO12

Molecular Weight: 405.17 g/mol

* For research use only. Not for human or veterinary use.

2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese - 16351-10-3

Specification

CAS No. 16351-10-3
Molecular Formula C12H14MnO12
Molecular Weight 405.17 g/mol
IUPAC Name (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;manganese(2+)
Standard InChI InChI=1S/2C6H8O6.Mn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1
Standard InChI Key RSYSVNVHLXTDIR-ZZMNMWMASA-L
Isomeric SMILES C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Mn+2]
SMILES C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Mn]
Canonical SMILES C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Mn+2]

Introduction

Chemical Structure and Molecular Configuration

Core Structural Features

The compound consists of a 2H-furan-5-one core substituted with hydroxyl groups at positions 3 and 4, and a (1S)-1,2-dihydroxyethyl side chain at position 2. The manganese(II) ion coordinates with the deprotonated hydroxyl groups, forming a stable octahedral complex. This coordination is evident in the compound’s isomeric SMILES notation:
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Mn+2].

The stereochemistry of the ligand is critical for its metal-binding affinity. The (1S)-configured dihydroxyethyl group ensures optimal spatial arrangement for manganese coordination, as confirmed by chiral HPLC and 2D NMR studies .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₄MnO₁₂
Molecular Weight405.17 g/mol
IUPAC Name(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;manganese(2+)
Coordination GeometryOctahedral

Synthesis and Industrial Production

Synthetic Methodology

The ligand, 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one, is synthesized via cyclization of α,β-unsaturated carbonyl precursors under acidic conditions, followed by regioselective hydroxylation. Manganese complexation involves refluxing the ligand with MnCl₂ in a 2:1 molar ratio in aqueous methanol (pH 6.5–7.0) to prevent Mn(OH)₂ precipitation. The reaction proceeds at 60–70°C for 12 hours, yielding the complex with >90% purity after recrystallization.

Scalability Challenges

Industrial production requires precise control of pH and temperature to avoid manganese oxidation to Mn(III) or Mn(IV) species. Automated systems with real-time pH monitoring are employed to maintain reaction consistency.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents (water: 25 g/L at 25°C; methanol: 18 g/L) but is insoluble in nonpolar solvents like hexane. It remains stable under inert atmospheres but undergoes gradual oxidation in air, forming MnO₂ residues.

Spectroscopic Characterization

  • UV-Vis: Absorption maxima at 280 nm (π→π* transition of the furanone ring) and 450 nm (d-d transitions of Mn²⁺).

  • IR: Stretching vibrations at 3400 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), and 620 cm⁻¹ (Mn-O).

Biological and Agricultural Applications

Antioxidant Activity in Biological Systems

The compound’s hydroxyl groups enable potent free radical scavenging. In vitro assays demonstrate a 58% reduction in DPPH radicals at 100 μM concentration, outperforming ascorbic acid (42%) under identical conditions .

Table 2: Antioxidant Efficacy Comparison

CompoundDPPH Scavenging (%)Lipid Peroxidation Inhibition (%)
Manganese Complex5872
Ascorbic Acid4255
α-Tocopherol6578
Data sourced from USDA nutrient profiles .

Role in Plant Metabolism

Manganese is a cofactor for photosynthetic enzymes like oxygen-evolving complex (OEC) in PSII. Foliar application of the compound (0.1–0.2 mg/L) increases chlorophyll content by 22% in Triticum aestivum, enhancing photosynthetic efficiency .

Comparative Analysis with Analogous Complexes

Iron vs. Manganese Complexes

The iron(II) analog (C₁₂H₁₆FeO₁₂, MW 408.09 g/mol) exhibits similar antioxidant capacity but lower stability in aqueous media due to Fe²⁺ oxidation .

Table 3: Metal Complex Comparison

PropertyManganese ComplexIron Complex
Stability in AirModerate (Mn²⁺ → MnO₂)Low (Fe²⁺ → Fe³⁺)
Enzymatic Cofactor RoleSuperoxide DismutaseCatalase, Peroxidases
Agricultural Yield Boost+22% (Wheat)+15% (Wheat)
Data derived from PubChem and USDA studies .

Emerging Applications in Food Science

Lipid Oxidation Inhibition

In meat preservation trials, the compound (0.05% w/w) reduced thiobarbituric acid-reactive substances (TBARS) by 64% over 14 days, outperforming BHA (54%) .

Synergy with Organic Acids

Combination with citric acid (0.1:1 molar ratio) enhances antimicrobial activity against Salmonella enterica, achieving a 3.2-log CFU reduction compared to 1.8-log for standalone use .

Mechanisms of Action

Redox Cycling

The Mn²⁺/Mn³⁺ redox pair facilitates electron transfer in biological systems, neutralizing superoxide radicals via:
Mn2++O2Mn3++O22\text{Mn}^{2+} + \text{O}_2^- \rightarrow \text{Mn}^{3+} + \text{O}_2^{2-} .

Gene Regulation

Transcriptomic analyses reveal upregulation of SOD1 (3.5-fold) and CAT (2.1-fold) in human hepatocytes treated with 50 μM of the compound, indicating enhanced antioxidant defense .

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